2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione
Description
Properties
IUPAC Name |
2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)7(12)10-9-6/h1-3H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKHUKYVNQGELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279921 | |
| Record name | 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31384-08-4 | |
| Record name | 31384-08-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 31384-08-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Pyridine Dicarboxylic Acid Derivatives with Hydrazine Hydrate
A widely used method starts from 3,4-pyridinedicarboxylic acid, which is first converted to its anhydride by refluxing with acetic acid anhydride. The anhydride is then reacted with hydrazine hydrate under reflux to afford 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione in high yield (approximately 98.6%) as a crystalline solid with melting point >300 °C. The reaction scheme is as follows:
- Step 1: 3,4-Pyridinedicarboxylic acid + acetic acid anhydride → 3,4-pyridinedicarboxylic anhydride (reflux, 1 h)
- Step 2: Anhydride + hydrazine hydrate → this compound (reflux, 4 h)
Characterization includes FTIR showing carbonyl stretches at ~1668 cm⁻¹, and ^1H NMR with signals corresponding to aromatic protons at δ 9.34, 9.03, and 7.90 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion.
Halogenation and Subsequent Nucleophilic Substitution
The synthesized this compound can be chlorinated using phosphorus oxychloride in pyridine under reflux to yield 1,4-dichloropyrido[3,4-d]pyridazine. Hydrolysis under acidic conditions selectively affords 4-chloropyrido[3,4-d]pyridazin-1(2H)-one and 1-chloropyrido[3,4-d]pyridazin-4(3H)-one. These chlorinated intermediates serve as versatile substrates for nucleophilic aromatic substitution with various piperazine or piperidine derivatives in diethylene glycol under microwave irradiation, producing a range of 4-substituted or 1-substituted pyrido[3,4-d]pyridazinone derivatives.
Typical reaction conditions:
- Chlorination: phosphorus oxychloride, pyridine, reflux, 5 h
- Hydrolysis: dilute HCl, reflux, 2 h
- Nucleophilic substitution: chloropyridopyridazinone + amine derivative, diethylene glycol, microwave heating (125–140 °C), 30–120 min
Yields vary depending on the substituent and reaction time, with purification by flash chromatography and crystallization.
Advanced Synthetic Route via Multi-Step Transformation of Methyl Ketones
An alternative, metal-free four-step synthetic route involves:
- Formation of 3-(dimethylamino)-1-substituted-prop-2-en-1-ones from alkyl, cycloalkyl, aryl, or heteroaryl methyl ketones.
- Microwave-assisted [2+2] cycloaddition with dimethyl acetylenedicarboxylate.
- Cyclization of the resulting intermediates with ammonia or hydroxylamine hydrochloride to form 2-substituted-pyridine-4,5-dicarboxylates and their N-oxides.
- Final cyclization with hydrazine hydrate to yield 7-substituted-2,3-dihydropyrido[3,4-d]pyridazine-1,4-diones.
This method avoids transition metal catalysts and accommodates diverse substituents, with yields ranging from 60% to 95%. It is suitable for synthesizing various derivatives for biological and chemical studies.
Summary of Key Experimental Data from a Representative Study
| Compound | Starting Material / Intermediate | Reaction Conditions | Yield (%) | Melting Point (°C) | Key Characterization Data |
|---|---|---|---|---|---|
| This compound | 3,4-Pyridinedicarboxylic acid + acetic anhydride + hydrazine hydrate | Reflux 1 h + reflux 4 h | 98.6 | >300 | FTIR: 1668 cm⁻¹ (C=O); ^1H NMR: δ 9.34, 9.03, 7.90 ppm; HRMS: m/z 164.0455 |
| 1,4-Dichloropyrido[3,4-d]pyridazine | Compound 1 + POCl3/pyridine | Reflux 5 h | 45 | Not reported | - |
| 4-Chloropyrido[3,4-d]pyridazin-1(2H)-one | Hydrolysis of dichloro derivative | Dilute HCl reflux 2 h | 52 | 236 | FTIR: 1678 cm⁻¹; ^1H NMR: δ 13.14 (NH), 9.32, 9.10, 8.11 ppm |
| 4-(4-Benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-1(2H)-one | Nucleophilic substitution of chloropyridazinone with 4-benzylpiperazine | Microwave, 60 min, 140 °C | 23.75 | 245 | FTIR: 1656 cm⁻¹; ^1H NMR: aromatic and piperazine signals; HRMS: m/z 322.1667 |
These data illustrate the stepwise preparation and functionalization of the core compound and its derivatives.
Analytical Techniques for Confirmation
- Fourier-Transform Infrared Spectroscopy (FTIR): Carbonyl groups show characteristic C=O stretching bands around 1660–1680 cm⁻¹; N–H stretching observed broadly from 3200 to 2400 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): Proton signals for aromatic and NH protons are diagnostic; substituent effects shift aromatic proton peaks.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks consistent with target molecular formula.
- Elemental Analysis: Validates purity and composition within ±0.4% of theoretical values.
Research Findings on Preparation Efficiency and Applications
- The hydrazine hydrate cyclization step is crucial for ring closure, with reaction times typically 4 hours under reflux.
- Microwave-assisted nucleophilic substitution accelerates reaction rates and improves yields for derivative synthesis.
- The synthetic methods allow for structural diversification, enabling biological activity screening, especially antimycobacterial properties.
- Yields and purity are optimized through controlled reaction conditions and purification techniques such as flash chromatography and crystallization.
- The described methods avoid expensive transition metals, favoring scalability and green chemistry principles.
Chemical Reactions Analysis
Chlorination Reactions
Phosphorus oxychloride (POCl₃) is a critical reagent for introducing chlorine atoms into the pyridazine ring. In the presence of pyridine, this reaction converts carbonyl oxygen atoms to chlorides via nucleophilic substitution.
Example Reaction:
2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione reacts with excess POCl₃ under reflux to yield 1,4-dichloropyrido[3,4-d]pyridazine .
| Reaction Conditions | Products | Yield |
|---|---|---|
| POCl₃, pyridine, reflux (5 h) | 1,4-Dichloropyrido[3,4-d]pyridazine | 45% |
Key evidence includes ¹H NMR and FTIR-ATR data confirming the replacement of carbonyl groups with chlorine .
Hydrolysis and Ring-Opening
Controlled hydrolysis under acidic or basic conditions selectively modifies the chlorinated intermediates.
Acidic Hydrolysis:
1,4-Dichloropyrido[3,4-d]pyridazine reacts with dilute HCl (1%) under reflux to produce monochlorinated hydroxyl derivatives:
-
4-Chloropyrido[3,4-d]pyridazin-1(2H)-one (52% yield)
Mechanism: Protonation of the chlorine leaving group facilitates nucleophilic attack by water, regenerating the carbonyl group.
Substitution with Amines
Chlorine atoms at positions 1 and 4 undergo nucleophilic aromatic substitution (NAS) with amines under microwave irradiation.
Example Reaction:
1,4-Dichloropyrido[3,4-d]pyridazine reacts with 4-methylpiperazine to form 4-(4-methylpiperazin-1-yl)pyrido[3,4-d]pyridazin-1(2H)-one .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 4-Methylpiperazine | Microwave, 120 min | 4-(4-Methylpiperazin-1-yl) derivative | 17.94% |
| Benzylpiperazine | Microwave, 30 min | 1-(4-Benzylpiperazin-1-yl) derivative | 38.71% |
Characterization:
-
¹H NMR confirms amine integration (δ 3.14 ppm for piperazine protons) .
-
HRMS validates molecular weights (e.g., m/z 246.1355 for C₁₂H₁₆N₅O) .
Oxidation Reactions
The parent compound can undergo oxidation to hydroxylated derivatives, though specific protocols are less documented. Indirect evidence suggests that hydroxyl groups introduced via hydrolysis (e.g., in compounds 3 and 4) may originate from oxidative steps during synthesis .
Spectroscopic Characterization
Reaction products are validated using:
Scientific Research Applications
2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione is a heterocyclic compound featuring a fused ring system that incorporates both pyridine and pyridazine moieties. It has been the subject of various studies due to its potential applications in medicinal chemistry, materials science, and biological research.
Scientific Research Applications
This compound can be sourced from various chemical suppliers and research publications, with its synthesis and properties documented in scientific literature, highlighting its relevance in both academic and industrial contexts. Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize these properties accurately.
Medicinal Chemistry Derivatives of this compound have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. The binding occurs at the active sites of these enzymes, preventing the formation of pro-inflammatory prostaglandins. It has been studied for its potential anti-inflammatory and anticancer properties.
Materials Science The unique structure of this compound makes it a subject of interest in materials science [1, 7]. These complexes have potential applications in sensing small molecules due to their luminescent properties.
Biological Research Derivatives of the compound have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The compound's structure allows it to participate in various chemical reactions, making it a subject of interest in organic synthesis.
Chemical Reactions
This compound can undergo several types of chemical reactions, and the major products depend on the specific reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can lead to functionalized pyridazines.
Structural Analysis
Mechanism of Action
The mechanism of action of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione involves its interaction with specific molecular targets. For example, its derivatives can inhibit COX-1 and COX-2 enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory prostaglandins. This dual inhibition is achieved through specific structural features that allow the compound to fit into the enzyme’s active site .
Comparison with Similar Compounds
Thiophene-Substituted Derivatives
- TTT-Lum (5,7-di-thiophen-2-yl-2,3-dihydro-thieno[3,4-d]pyridazine-1,4-dione): Oxidation Potential: 1.10 V (vs. Ag/AgCl) . Properties: Electropolymerizable, forms electroactive polymer films (PTTT-Lum) with redox activity at ~0.65 V.
- ETE-Lum (5,7-di-ethylenedioxythiophen-2-yl-2,3-dihydro-thieno[3,4-d]pyridazine-1,4-dione): Oxidation Potential: 0.88 V (vs. Ag/AgCl), reduced by electron-rich EDOT units .
Luminol Analogues
- L012 Sodium Salt (8-amino-5-chloro-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione): Oxidation Potential: Generates ECL at -0.4 V (vs. Ag/AgCl), lower than luminol due to chloro and phenyl substituents . Luminescence: 10–100× stronger CL intensity than luminol, emitting at 503 nm. Widely used for superoxide anion detection and cellular imaging .
Alkyl/Aryl-Substituted Derivatives
- 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione (CAS: 119416-33-0) :
- 8-Methyl-7-phenyl Derivative (CAS: 57552-42-8) :
Electrochemical and Optical Properties
| Compound | Substituents | Oxidation Potential (V vs. Ag/AgCl) | Luminescence Intensity | Key Applications |
|---|---|---|---|---|
| 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione | None (parent compound) | N/A | Moderate | Polymer precursors, CL probes |
| TTT-Lum | Thiophene | 1.10 | Low | Electropolymerized sensors |
| ETE-Lum | EDOT | 0.88 | Moderate | Low-potential ECL systems |
| L012 Sodium Salt | Cl, NH₂, Ph | -0.40 | High | Cellular imaging, ROS detection |
| 5,7-Dimethyl Derivative | CH₃ | N/A | Low | Antioxidant activity assays |
Notes:
- Chloro and amino groups in L012 enhance CL efficiency via stabilization of radical intermediates .
Biological Activity
2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione is a heterocyclic compound characterized by a fused ring system that incorporates both pyridine and pyridazine moieties. Its unique chemical structure has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antidiabetic properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure allows it to participate in various chemical reactions, making it a subject of interest in organic synthesis and medicinal applications.
Structural Features
- Fused Ring System : Incorporates both pyridine and pyridazine rings.
- Functional Groups : Contains carbonyl groups that contribute to its reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. This inhibition prevents the formation of pro-inflammatory prostaglandins, contributing to its anti-inflammatory effects .
Antidiabetic Activity
Research indicates that this compound may possess antidiabetic properties. Studies have demonstrated its ability to modulate glucose metabolism and improve insulin sensitivity .
Anti-inflammatory Properties
The compound's inhibition of COX enzymes suggests significant anti-inflammatory potential. This property is crucial for developing treatments for inflammatory diseases such as arthritis .
Anticancer Activity
Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
- Study on COX Inhibition : A study demonstrated that derivatives of this compound effectively inhibited COX-1 and COX-2 enzymes in vitro. The binding affinity was assessed using molecular docking studies .
- Antidiabetic Effects : In animal models of diabetes, administration of the compound resulted in significant reductions in blood glucose levels and improvements in lipid profiles .
Data Table: Biological Activities
Q & A
Q. What are the optimized synthetic methodologies for preparing 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione derivatives?
A four-step metal-free synthesis starting from alkyl, cycloalkyl, aryl, or heteroaryl methyl ketones is widely used. The process involves:
- Formation of 3-(dimethylamino)-1-substituted-prop-2-en-1-ones.
- Microwave-assisted [2+2] cycloaddition with dimethyl acetylenedicarboxylate.
- Cyclization with ammonia or hydroxylamine hydrochloride to form pyridine-4,5-dicarboxylates.
- Final cyclization with hydrazine hydrate to yield the target compound (yields: 60–95%) . Key advantages include avoiding transition-metal catalysts and compatibility with diverse substituents.
Q. How are spectroscopic techniques employed to confirm the structural integrity of synthesized this compound derivatives?
Characterization relies on:
- IR spectroscopy : Peaks at 1664 cm⁻¹ (C=O stretching) and 1612–1575 cm⁻¹ (C=N/C=C vibrations) confirm the diketone and pyridazine moieties .
- Mass spectrometry : Molecular ion peaks (e.g., MH+ at 192.0768) validate molecular weight .
- NMR : Substituent-specific shifts in and spectra distinguish positional isomers .
Q. What are the primary applications of this compound derivatives in biological assays?
The sodium salt derivative L-012 (8-amino-5-chloro-7-phenyl variant) is a chemiluminescent probe for detecting reactive oxygen/nitrogen species (ROS/RNS) in cell-free systems and mitochondria. Protocols include:
- Incubation with phorbol-12-myristate-13-acetate (PMA) to stimulate NADPH oxidase activity.
- Quantification using luminometers or confocal microscopy .
Advanced Research Questions
Q. How do substituent variations at the 7-position influence the reactivity and bioactivity of this compound?
- Electron-donating groups (e.g., aryl, heteroaryl) enhance stability and chemiluminescence efficiency by modulating electron density on the pyridazine core .
- Electron-withdrawing groups (e.g., nitro, chloro) improve oxidative stability but reduce luminescence intensity in ROS detection assays .
- Comparative studies using substituent-specific IR and cyclic voltammetry data reveal structure-activity relationships (SAR) .
Q. What mechanistic insights explain the cyclization efficiency during the final hydrazine hydrate step in synthesis?
The reaction proceeds via nucleophilic attack of hydrazine on the dicarboxylate ester, forming a dihydrotetrazine intermediate. Key factors include:
- Solvent polarity : Ethanol or water enhances cyclization rates by stabilizing transition states.
- Microwave irradiation : Reduces reaction time from hours to minutes via controlled dielectric heating . Contradictions in yields (e.g., 70% vs. 90%) arise from substituent steric effects, resolved by optimizing hydrazine stoichiometry .
Q. How can this compound derivatives serve as templates for heterocyclic diversification?
- Retro-Nazarov reactions : Transform dihydropyridones into fused polycyclic alkaloids (e.g., meridianine analogs) .
- Inverse-electron-demand Diels-Alder reactions : React with electron-deficient dienophiles to form pyridazine-fused scaffolds, useful in medicinal chemistry .
Q. What experimental strategies address contradictions in reported antioxidant activities of pyridazine derivatives?
Discrepancies in IC₅₀ values (e.g., 3 μM vs. 15 μM) are resolved by:
- Standardizing assay conditions (e.g., pH, temperature) to minimize probe auto-oxidation.
- Cross-validating results with multiple detection methods (e.g., lipid peroxidation inhibition vs. superoxide scavenging) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
